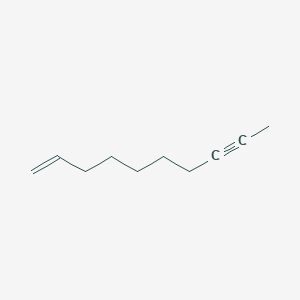![molecular formula C19H22OSi B12601925 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol CAS No. 918138-93-9](/img/structure/B12601925.png)
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is an organosilicon compound characterized by the presence of a silyl group (Si(CH₃)₂(C₆H₅)) attached to a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol typically involves the reaction of 3-(Dimethylphenylsilyl)propyl chloride with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of phenylacetylene, allowing it to react with the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and resins
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol involves its interaction with various molecular targets. The silyl group can act as a protecting group for alcohols, facilitating selective reactions in organic synthesis. Additionally, the compound can participate in catalytic cycles, where the silyl group stabilizes reaction intermediates, enhancing the efficiency of the reaction .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.
Triethylsilylacetylene: Contains a triethylsilyl group.
Tert-Butyldimethylsilylacetylene: Features a tert-butyldimethylsilyl group
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is unique due to the presence of both a phenyl group and a silyl group, which imparts distinct chemical properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
918138-93-9 |
|---|---|
Molecular Formula |
C19H22OSi |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C19H22OSi/c1-4-19(20,16-15-17-11-7-5-8-12-17)21(2,3)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3 |
InChI Key |
TZILYYOKNRGIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC1=CC=CC=C1)(O)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


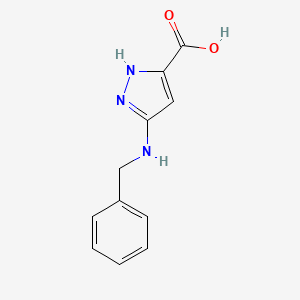
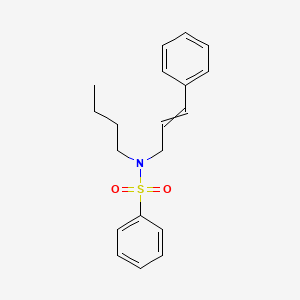

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)
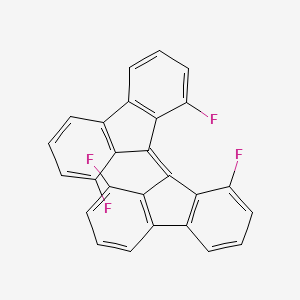
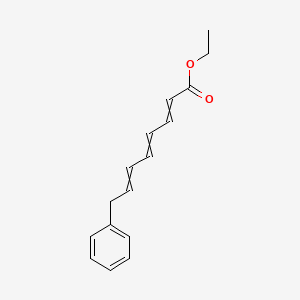
![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine](/img/structure/B12601887.png)

![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
